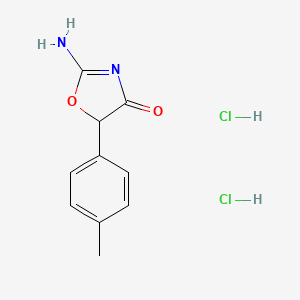

2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride

Übersicht

Beschreibung

The compound “2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride” is a derivative of oxazolone, which is a five-membered heterocyclic compound containing an oxygen atom, a nitrogen atom, and a ketone functional group. The presence of the 2-amino group and the 5-(4-methylphenyl) group suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an oxazolone ring substituted with an amino group at the 2-position and a methylphenyl group at the 5-position. The “dihydrochloride” indicates that this compound is likely a salt, with two chloride ions balancing the charge of the protonated amino groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxazolone ring, the amino group, and the methylphenyl group. The oxazolone ring, being a heterocycle with a carbonyl group, could potentially undergo a variety of reactions. The amino group could participate in acid-base reactions, and the methylphenyl group could undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxazolone ring and the amino group could confer solubility in polar solvents, while the nonpolar methylphenyl group could confer solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride and its derivatives have been a focal point in synthetic chemistry, primarily for their potential in creating novel compounds with significant biological activities. One of the significant applications of these compounds is in the synthesis of antimicrobial agents. For instance, Bektaş et al. (2007) synthesized various 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested them for antimicrobial activities. Some of these derivatives showed good to moderate activities against test microorganisms, highlighting their potential in medicinal chemistry (Bektaş et al., 2007).

In another study, Shablykin et al. (2016) focused on the chemical interactions involving 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones, leading to novel derivatives with potential biological activities (Shablykin et al., 2016). The study by Demirbaş et al. (2009) also underscores the synthesis of new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and their subsequent evaluation for antimicrobial activities, further establishing the chemical versatility of these compounds (Demirbaş et al., 2009).

Photophysical and Nonlinear Optical Behaviour

The novel derivatives of this compound have also been explored for their photophysical and nonlinear optical properties. Murthy et al. (2013) synthesized and characterized new derivatives to study their third-order nonlinear optical properties. The study revealed that these compounds exhibit excellent optical limiting behavior, highlighting their potential applications in optical devices (Murthy et al., 2013).

Safety and Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .

Zukünftige Richtungen

The study of novel oxazolone derivatives like this compound could be an interesting area of research, given the wide range of biological activities exhibited by other oxazolone derivatives. Future research could involve the synthesis and characterization of this compound, investigation of its reactivity, and evaluation of its biological activity .

Eigenschaften

IUPAC Name |

2-amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.2ClH/c1-6-2-4-7(5-3-6)8-9(13)12-10(11)14-8;;/h2-5,8H,1H3,(H2,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLBKSMBBRBCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=O)N=C(O2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride](/img/structure/B1377409.png)

![N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B1377410.png)

![4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid](/img/structure/B1377423.png)

![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide](/img/structure/B1377424.png)

![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B1377426.png)

![tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B1377428.png)

![5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1377429.png)